molecular formula C16H13Cl2NO B1417997 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride CAS No. 298220-68-5

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride

Cat. No. B1417997
M. Wt: 306.2 g/mol
InChI Key: UHWSFTDVGYDYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, also known as CNH, is an organic compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless, volatile, flammable liquid that is used in the manufacture of dyes, drugs, and perfumes. CNH is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Catalytic Methods in Synthesis

Arylamides, similar in structure to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, are significant in producing organic azo pigments, medicines, and pesticides. The study by Shteinberg (2022) highlights the catalytic methods for synthesizing such compounds, which can inform processes involving 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride.

Intermediate in Drug Synthesis

Compounds closely related to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, like 1-chloro-3-(1-naphthyloxy)-2-propanol, are intermediates in synthesizing beta-adrenergic blocking agents and antihypertensive drugs. Kapoor et al. (2003) reported methods for obtaining these compounds in optically pure forms, indicating the relevance of similar compounds in pharmaceutical synthesis. (Kapoor et al., 2003)

Green Synthesis Methodology

Dhakane et al. (2014) explored the green synthesis of 1,3-oxazine derivatives using anilines. This research demonstrates the environmentally friendly approach to synthesizing compounds related to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride. (Dhakane et al., 2014)

Biotransformation Studies

Studies on biotransformation, such as those by Kolar and Schlesiger (1975), can provide insights into the metabolism and transformation of compounds like 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride. (Kolar & Schlesiger, 1975)

Polymer Chemistry Applications

Compounds like 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride can be useful in polymer chemistry. Chung et al. (2001) discussed the copolymerization of similar anilines, indicating potential applications in creating new materials. (Chung et al., 2001)

Synthesis of Antibacterial Agents

Compounds synthesized from similar structures, like those studied by Sakram et al. (2020), can possess antibacterial properties, suggesting potential applications for 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride in developing new antimicrobial agents. (Sakram et al., 2020)

properties

IUPAC Name

3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWSFTDVGYDYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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